

Introduction: Defining the Molecule and the Path to Characterization

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-1-cyclopropylethanone

CAS No.: 1340596-78-2

Cat. No.: B1529414

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In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which successful programs are built. **2-(4-Bromophenoxy)-1-cyclopropylethanone** (CAS No. 220849-33-0) represents a molecule with structural motifs—a brominated aromatic ring, an ether linkage, and a cyclopropyl ketone—that are of significant interest in medicinal chemistry. The interplay of these functional groups dictates the compound's physical properties, which in turn influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Publicly available experimental data on **2-(4-Bromophenoxy)-1-cyclopropylethanone** is limited. Therefore, this guide is structured not as a static data sheet, but as a comprehensive roadmap for its characterization. As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with the foundational principles, robust experimental protocols, and predictive insights necessary to fully elucidate the physical properties of this compound. We will proceed from fundamental identity and calculated properties to detailed, field-proven methodologies for experimental determination.

Section 1: Compound Identity and Core Physicochemical Properties

The first step in characterizing any compound is to establish its fundamental identity and theoretical properties. These values serve as a baseline for all subsequent experimental work.

Molecular Structure:

Caption: Chemical structure of **2-(4-Bromophenoxy)-1-cyclopropylethanone**.

Table 1: Calculated and Predicted Physicochemical Properties

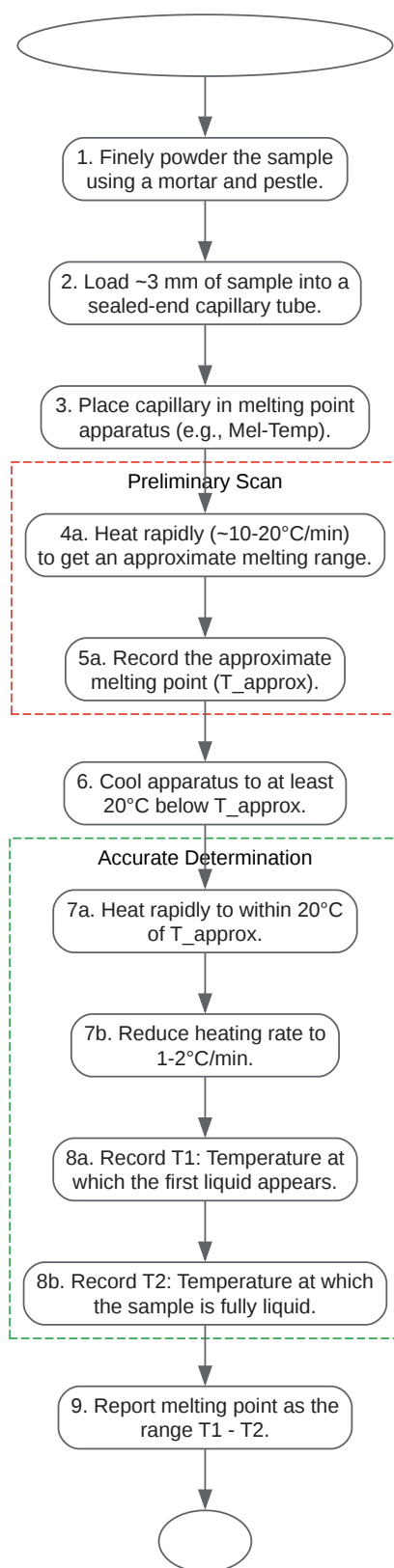
Property	Value	Source / Method
CAS Number	220849-33-0	Chemical Abstract Service
Molecular Formula	C ₁₁ H ₁₁ BrO ₂	---
Molecular Weight	255.11 g/mol	Calculated
Physical Form	Solid (Predicted)	Based on analogous structures[1][2]
Melting Point (°C)	Not Available	Requires experimental determination
Boiling Point (°C)	Not Available	Requires experimental determination
Density (g/cm ³)	Not Available	Requires experimental determination

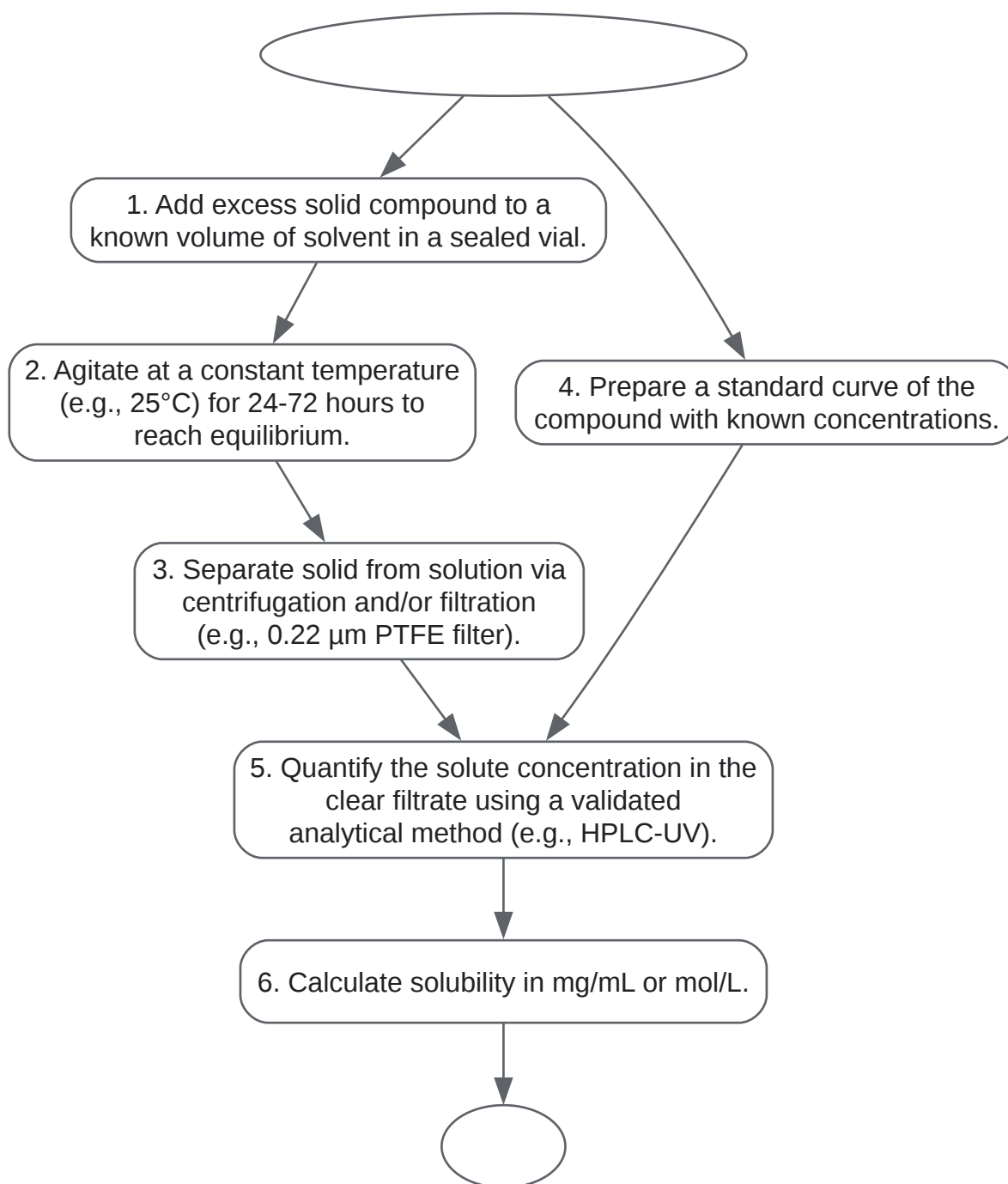
Section 2: Melting Point Determination

Expertise & Experience: The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[3] For a novel compound like **2-(4-Bromophenoxy)-1-cyclopropylethanone**, an accurate melting point determination is the first step in establishing a purity specification.

The chosen methodology involves a preliminary rapid scan to estimate the melting range, followed by a slower, more precise measurement. This two-step approach is efficient and prevents overshooting the melting point, a common error that necessitates a lengthy cool-down period.

Experimental Protocol: Capillary Melting Point Determination





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Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-(4-Bromophenoxy)-1-cyclopropylethanone** to a series of vials, each containing a known volume of a different solvent (e.g., water,

phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means that undissolved solid should be clearly visible.

- **Equilibration:** Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. [4][5]3. **Phase Separation:** Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results. [4][6]4. **Quantification:** Analyze the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A standard calibration curve must be prepared using solutions of the compound at known concentrations to ensure accurate quantification. [7]5. **Data Reporting:** Express the solubility in conventional units such as mg/mL or mol/L for each solvent at the specified temperature.

Section 4: Spectroscopic and Analytical Characterization

For any new chemical entity, spectroscopic analysis is non-negotiable. It provides an unambiguous confirmation of the molecular structure. While experimental spectra for **2-(4-Bromophenoxy)-1-cyclopropylethanone** are not publicly available, we can predict the key features based on its functional groups.

A. ¹H and ¹³C NMR Spectroscopy

Authoritative Grounding: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus. [8]

- **¹H NMR Predictions:**
 - **Aromatic Protons:** The protons on the brominated benzene ring will appear as two doublets in the aromatic region (δ 6.8-7.6 ppm). The protons adjacent to the bromine atom will be at a different chemical shift than those adjacent to the ether linkage due to differing electronic effects.

- Phenoxy Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet around δ 4.5-5.0 ppm.
- Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region (δ 0.8-1.5 ppm) as complex multiplets due to their unique magnetic environments. [9]* ¹³C NMR Predictions:
- Carbonyl Carbon (C=O): The ketone carbonyl carbon will exhibit a characteristic signal in the far downfield region of the spectrum, typically between δ 190-215 ppm. [10][11] *
Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the ether oxygen (C-O) will be readily identifiable.
- Phenoxy Methylene Carbon (-O-CH₂-): This carbon will likely appear around δ 70-80 ppm.
- Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield region (δ 10-30 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [12]The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. [13]

- Predicted Key Absorption Bands:
 - C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly characteristic of a ketone carbonyl group. [14][15] * Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.
 - C-O Stretch (Ether): A distinct band corresponding to the aryl-alkyl ether C-O stretching will be present in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-680 cm^{-1} , will indicate the presence of the carbon-bromine bond.

C. Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns. [16] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

- Predicted Mass Spectrum Features:

- Molecular Ion (M^+): The key feature will be a pair of peaks for the molecular ion. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. [17] This will result in two molecular ion peaks of almost equal intensity, one at $m/z = 254$ (for the $\text{C}_{11}\text{H}_{11}^{79}\text{BrO}_2$ ion) and one at $m/z = 256$ (for the $\text{C}_{11}\text{H}_{11}^{81}\text{BrO}_2$ ion). This M and M+2 pattern is a definitive signature for a monobrominated compound. [16][17] * Key Fragmentation Pathways:

- Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring is a common pathway for ketones, which would result in a $[\text{M} - \text{C}_3\text{H}_5]^+$ fragment.
- Loss of Bromine: Cleavage of the C-Br bond, while less favorable than in alkyl bromides, can occur, leading to a fragment at $[\text{M} - \text{Br}]^+$. [16][18] * Phenoxy Fragmentation: Cleavage of the ether bond can lead to fragments corresponding to the bromophenoxy cation or the cyclopropyl ethanone cation.

Conclusion and Path Forward

This technical guide provides a comprehensive framework for the characterization of **2-(4-Bromophenoxy)-1-cyclopropylethanone**. While definitive experimental data is not yet widely published, the application of fundamental chemical principles and established analytical protocols allows for robust prediction and a clear path to experimental verification. The methodologies outlined herein for determining melting point, solubility, and spectroscopic identity are standard, validated procedures in the pharmaceutical and chemical industries. By following these protocols, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives.

References

- University of Alberta (n.d.). Determination of the melting point. Available at: [\[Link\]](#)
- Libré, F. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen. Available at: [\[Link\]](#)
- Royal Society of Chemistry (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available at: [\[Link\]](#)
- University of Calgary (n.d.). Melting point determination. Available at: [\[Link\]](#)
- BYJU'S (2019). Determination Of Melting Point Of An Organic Compound. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [\[Link\]](#)
- Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [\[Link\]](#)
- UCLA Chemistry & Biochemistry (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [\[Link\]](#)
- PennWest University (n.d.). Determination of Melting Point. Available at: [\[Link\]](#)
- Japanese Pharmacopoeia (n.d.). Melting Point Determination / General Tests. Available at: [\[Link\]](#)
- ResearchGate (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [\[Link\]](#)
- Google Patents (2005). Method for determining solubility of a chemical compound.
- NanoValid (2016). Procedure for solubility testing of NM suspension. Available at: [\[Link\]](#)
- Chemistry LibreTexts (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [\[Link\]](#)

- Scribd (n.d.). IR Spectrum Analysis of Ketones. Available at: [\[Link\]](#)
- ResearchGate (2018). New chemical entity solubility studies. Available at: [\[Link\]](#)
- University of Puget Sound (n.d.). Interpreting NMR spectra. Available at: [\[Link\]](#)
- AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [\[Link\]](#)
- JEOL (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [\[Link\]](#)
- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Available at: [\[Link\]](#)
- Moshang Chemical (2008). 2-(4-bromophenyl)-1-cyclopropylethan-1-one. Available at: [\[Link\]](#)
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Available at: [\[Link\]](#)
- Royal Society of Chemistry (n.d.). Water-controlled selective preparation of α -mono or α,α' -dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [\[Link\]](#)
- PubChem (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. Available at: [\[Link\]](#)
- Google Patents (n.d.). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
- MDPI (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach. Available at: [\[Link\]](#)
- U.S. Environmental Protection Agency (2025). 1-(4-Bromophenyl)-2-cyclopropylethanone - Chemical Details. Available at: [\[Link\]](#)

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Sources

- [1. \(4-Bromophenyl\)\(cyclopropyl\)methanone | 6952-89-2 \[sigmaaldrich.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. almaaqal.edu.iq \[almaaqal.edu.iq\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents \[patents.google.com\]](#)
- [6. materialneutral.info \[materialneutral.info\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. azooptics.com \[azooptics.com\]](#)
- [9. How to read NMR spectra from the basics \(chemical shift, integration ratio, coupling\) | Column | JEOL \[jeol.com\]](#)
- [10. chem.libretexts.org \[chem.libretexts.org\]](#)
- [11. homepages.bluffton.edu \[homepages.bluffton.edu\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. azooptics.com \[azooptics.com\]](#)
- [14. orgchemboulder.com \[orgchemboulder.com\]](#)
- [15. scribd.com \[scribd.com\]](#)
- [16. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [17. chem.libretexts.org \[chem.libretexts.org\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
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